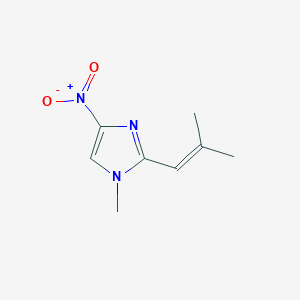
4,7-dihydro-4,7-ethano-2H-isoindole
Übersicht
Beschreibung
4,7-Dihydro-4,7-ethano-2H-isoindole is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is particularly notable for its role in the synthesis of extended porphyrins, which are relevant in various optical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-4,7-ethano-2H-isoindole typically involves a three-step process starting from tosylacetylene. This process includes a Diels-Alder reaction, Barton-Zard synthesis, and thermal decarboxylation . Another method involves heating the compound at 200°C to induce a retro-Diels–Alder reaction, yielding isoindole in essentially quantitative yield .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the retro-Diels–Alder reaction at high temperatures is a promising approach for large-scale synthesis due to its high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydro-4,7-ethano-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can modify the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid and bases such as potassium tert-butoxide . The retro-Diels–Alder reaction is a key reaction condition, typically conducted at 200°C .
Major Products Formed
The major products formed from these reactions include isoindole and its derivatives, which are useful intermediates in the synthesis of extended porphyrins .
Wissenschaftliche Forschungsanwendungen
4,7-Dihydro-4,7-ethano-2H-isoindole has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is relevant in the production of materials for optical applications.
Wirkmechanismus
The mechanism of action of 4,7-dihydro-4,7-ethano-2H-isoindole involves its ability to undergo the retro-Diels–Alder reaction, forming isoindole. This reaction is facilitated by the thermal stability of the compound at high temperatures (200°C) . The molecular targets and pathways involved are primarily related to its role as a building block in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
Isoindole: The parent compound, which is less stable but serves as a key intermediate in various synthetic pathways.
Uniqueness
4,7-Dihydro-4,7-ethano-2H-isoindole is unique due to its high thermal stability and efficiency in undergoing the retro-Diels–Alder reaction, making it a valuable synthon for the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBOHYIXUAXBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3=CNC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554526 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-61-6 | |
| Record name | 4,7-Dihydro-2H-4,7-ethanoisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)



![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)



![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)




